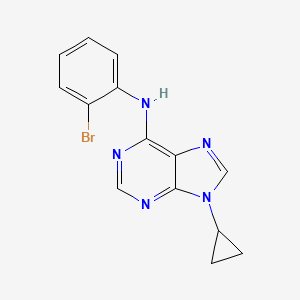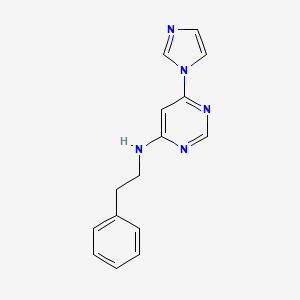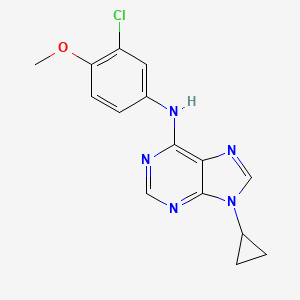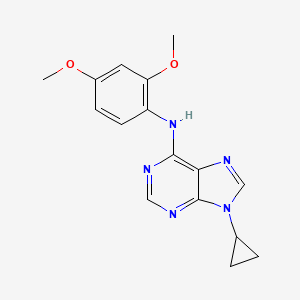![molecular formula C18H22N8 B6443461 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine CAS No. 2548984-81-0](/img/structure/B6443461.png)
6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine (6-CEPP) is a purine derivative synthesized from 2-cyclopropyl-6-ethylpyrimidine and piperazine. It is a novel small molecule that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has been studied for its potential applications in various fields. It has been found to have anti-inflammatory and anti-cancer properties, and is being studied for its potential to treat various diseases. 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has also been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs, which could make it useful in the development of new drugs. Additionally, 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has been studied for its potential to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
Target of Action
Similar compounds have shown promising anticancer activity against a panel of human cancer cell lines .
Mode of Action
Compounds with similar structures have been found to interact with dna gyrase, a type iia topoisomerase, in gram-negative bacteria . This interaction can control bacterial DNA topology by interconverting relaxed and supercoiled forms of DNA .
Biochemical Pathways
Similar compounds have been found to induce apoptosis in mcf-7 breast cancer cells . This suggests that the compound may affect pathways related to cell cycle regulation and programmed cell death.
Advantages and Limitations for Lab Experiments
The main advantages of using 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine in lab experiments are its availability, low cost, and ease of synthesis. Additionally, 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has been found to be stable and non-toxic, making it safe to use in lab experiments. However, there are some limitations to using 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine in lab experiments. For example, the exact mechanism of action of 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is still not fully understood, which can make it difficult to interpret the results of experiments. Additionally, 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has been found to have a low solubility in water, which can make it difficult to handle in lab experiments.
Future Directions
There are several potential future directions for the study of 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine. First, further research could be done to better understand the exact mechanism of action of 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine and how it interacts with various proteins and receptors in the body. Additionally, further research could be done to better understand the biochemical and physiological effects of 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine and to identify potential new uses for it. Finally, further research could be done to identify potential new synthesis methods for 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine and to identify potential new derivatives of 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine.
Synthesis Methods
The synthesis of 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is based on the condensation of 2-cyclopropyl-6-ethylpyrimidine and piperazine. This reaction is catalyzed by an acid or base and produces 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine as the main product along with several other byproducts. The reaction is generally carried out in an organic solvent such as dichloromethane or acetonitrile. The reaction is typically heated to a temperature of between 50-60°C and the reaction time is usually between 1-2 hours.
properties
IUPAC Name |
6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-2-13-9-14(24-16(23-13)12-3-4-12)25-5-7-26(8-6-25)18-15-17(20-10-19-15)21-11-22-18/h9-12H,2-8H2,1H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXSMROBSASDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443385.png)
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443393.png)
![N-[(2-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443403.png)
![9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443405.png)



![8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443441.png)


![8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443473.png)
![2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443476.png)
![4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443478.png)
